L-arginine

Übersicht

Beschreibung

It was first isolated from animal horn in 1895 and is particularly abundant in proteins associated with nucleic acids, such as protamines and histones . Arginine is a key player in the urea cycle, which helps detoxify ammonia in mammals . It is also a precursor for the biosynthesis of nitric oxide, a vital molecule in various biological functions .

Wirkmechanismus

Target of Action

Arginine, an essential amino acid, primarily targets the pituitary gland, stimulating the release of growth hormone and prolactin . It also plays a crucial role in the urea cycle, where it helps in the detoxification of ammonia . Arginine is also a precursor for the synthesis of nitric oxide, a potent vasodilator .

Mode of Action

Arginine interacts with its targets through various mechanisms. It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required . Arginine is also metabolized to nitric oxide (NO), which inhibits platelet activation, reversibly inhibits mitochondrial respiration by binding to cytochrome C oxidase, and potentiates mitochondrial biogenesis .

Biochemical Pathways

Arginine is involved in several biochemical pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis . Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase. These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance .

Pharmacokinetics

Arginine exhibits a biphasic pattern in both intravenous and oral administrations . After intravenous administration, the plasma concentration of arginine reaches a peak and then decreases rapidly due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The peak concentration after oral administration occurs 1 hour after administration . The absolute bioavailability of a single oral 10 g dose of arginine is approximately 20% .

Result of Action

Arginine plays a vital role in cell division, wound healing, removing ammonia from the body, immune function, and the release of hormones . It is a precursor for the synthesis of nitric oxide (NO), making it important in the regulation of blood pressure . Arginine is also necessary for the development of T-cells, which are white blood cells that play central roles in immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of arginine. For instance, arginine works as an antioxidant, neutralizing harmful free radicals and protecting the skin against oxidative stress caused by environmental stressors such as pollution and UV rays . Furthermore, because globular proteins have hydrophobic interiors and hydrophilic surfaces, arginine is typically found on the outside of the protein, where the hydrophilic head group can interact with the polar environment .

Biochemische Analyse

Biochemical Properties

Arginine participates in several metabolic pathways and interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of nitric oxide, a key cellular signaling molecule, and is also a precursor for the synthesis of polyamines, proline, glutamate, creatine, and agmatine . Arginine methylation, catalyzed by the protein arginine methyltransferase (PRMTs) family of enzymes, is an important mechanism for regulating the functions of proteins involved in diverse aspects of gene regulation .

Cellular Effects

Arginine influences various types of cells and cellular processes. It plays a vital role in cell division, wound healing, and the removal of ammonia from the body. Arginine also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of nitric oxide, a molecule that plays a key role in vascular smooth muscle relaxation, neurotransmission, and immune response .

Molecular Mechanism

At the molecular level, arginine exerts its effects through several mechanisms. It serves as a substrate for the enzyme nitric oxide synthase, leading to the production of nitric oxide, a key cellular signaling molecule . Arginine methylation, a post-translational modification, is another important mechanism. This modification, catalyzed by the PRMT family of enzymes, regulates the functions of proteins involved in transcription, RNA processing, DNA repair, signal transduction, and cell differentiation .

Temporal Effects in Laboratory Settings

The effects of arginine can change over time in laboratory settings. While specific details about arginine’s stability, degradation, and long-term effects on cellular function would require further experimental data, it is known that arginine plays a crucial role in many long-term cellular processes, including cell division, wound healing, and the removal of ammonia from the body .

Dosage Effects in Animal Models

The effects of arginine can vary with different dosages in animal models. While specific dosage effects would require further experimental data, it is known that arginine is generally considered safe, but excessive intake can lead to side effects such as gastrointestinal discomfort .

Metabolic Pathways

Arginine is involved in several metabolic pathways. It is a precursor in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. Arginine can be metabolized by arginase to produce ornithine and urea, or it can be converted into citrulline by nitric oxide synthase .

Transport and Distribution

Arginine is transported and distributed within cells and tissues via various transporters and binding proteins. Specific details about its localization or accumulation would require further experimental data .

Subcellular Localization

Arginine, as a component of proteins, can be found throughout the cell. The subcellular localization of arginine-dependent processes depends on the specific proteins and pathways involved .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arginine can be synthesized through several methods. One common approach involves the fermentation of microorganisms. The process includes steps such as fermentation liquid preparation, slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining . Another method involves the preparation of crystal L-arginine L-aspartate by reacting this compound with L-aspartic acid in a water solution, followed by vacuum concentration, crystallization, and drying .

Industrial Production Methods: Industrial production of arginine often employs fermentation techniques due to their efficiency and cost-effectiveness. The fermentation process involves the use of genetically modified strains of bacteria or yeast to produce arginine in large quantities. The fermentation broth is then subjected to various purification steps to isolate and refine the arginine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arginin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Arginin kann im Harnstoffzyklus zu Ornithin und Harnstoff reduziert werden.

Substitution: Arginin kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Bildung von Peptidbindungen während der Proteinsynthese.

Häufige Reagenzien und Bedingungen:

Substitution: Die Peptidbindungsbildung beinhaltet die Verwendung von Ribosomen, Transfer-RNA und verschiedenen Enzymen während der Proteinsynthese.

Hauptprodukte, die gebildet werden:

Stickstoffmonoxid: Entsteht während der Oxidation von Arginin.

Ornithin und Harnstoff: Entstehen während der Reduktion von Arginin im Harnstoffzyklus.

Peptide und Proteine: Entstehen während der Substitutionsreaktionen bei der Proteinsynthese.

Wissenschaftliche Forschungsanwendungen

Arginin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Arginin übt seine Wirkungen über mehrere Mechanismen aus:

Stickstoffmonoxidproduktion: Arginin wird durch Stickstoffoxidsynthase zu Stickstoffmonoxid umgewandelt, das dann als Signalmolekül wirkt, um den Blutfluss, die Immunantwort und die Neurotransmission zu regulieren.

Harnstoffzyklus: Arginin ist ein wichtiger Zwischenstoff im Harnstoffzyklus, der Ammoniak entgiftet, indem es zu Harnstoff umgewandelt wird, der ausgeschieden wird.

Proteinsynthese: Arginin wird während der Translation in Proteine eingebaut und trägt so zur Struktur und Funktion verschiedener Proteine bei.

Vergleich Mit ähnlichen Verbindungen

Arginin ist unter den Aminosäuren einzigartig aufgrund seiner Guanidinogruppe, die es ihm ermöglicht, an der Produktion von Stickstoffmonoxid teilzunehmen. Ähnliche Verbindungen umfassen:

Ornithin: Ein Zwischenprodukt im Harnstoffzyklus, ähnlich wie Arginin, aber ohne die Guanidinogruppe.

Citrullin: Ein weiteres Zwischenprodukt im Harnstoffzyklus, das zu Arginin umgewandelt werden kann.

Die einzigartige Fähigkeit von Arginin, Stickstoffmonoxid zu produzieren, und seine Rolle im Harnstoffzyklus machen es zu einer wichtigen Verbindung in verschiedenen physiologischen Prozessen und wissenschaftlichen Anwendungen.

Eigenschaften

IUPAC Name |

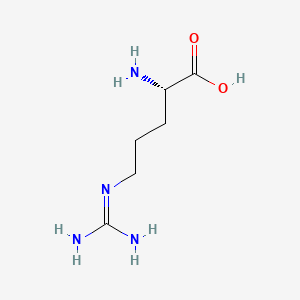

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Record name | arginine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arginine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-18-4 | |

| Record name | L-Arginine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6041056 | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arginine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethyl ether; slightly soluble in ethanol, In water, 1.82X10+5 mg/l @ 25 °C, 182 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production. | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol | |

CAS No. |

74-79-3, 4455-52-1 | |

| Record name | L-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94ZLA3W45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C, 222 °C | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide](/img/structure/B7720952.png)

![N-(2-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7720984.png)

![N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B7720988.png)

![3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B7720989.png)

![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)

![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide](/img/structure/B7721009.png)

![cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B7721026.png)